molecular formula C12H14O B1335393 2-Benzylcyclopentanone CAS No. 2867-63-2

2-Benzylcyclopentanone

Cat. No.: B1335393
CAS No.: 2867-63-2
M. Wt: 174.24 g/mol
InChI Key: TVKMRMXVNWHKTF-UHFFFAOYSA-N
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Description

2-Benzylcyclopentanone is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a benzyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopentanone typically involves the reaction of cyclopentanone with benzyl chloride in the presence of a base. One common method is as follows:

  • Preparation of 2-Benzyl-2-carbomethoxycyclopentanone:

    • A dry three-necked flask is fitted with a stirrer, reflux condenser, and dropping funnel.
    • Sodium is added to absolute toluene and heated to reflux until the sodium is finely pulverized.
    • A solution of 2-carbomethoxycyclopentanone in benzene is added dropwise, followed by benzyl chloride.
    • The mixture is heated under reflux, then worked up to yield 2-Benzyl-2-carbomethoxycyclopentanone.
  • Conversion to this compound:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylcyclopentanol.

    Substitution: Benzylic halides.

Scientific Research Applications

Chemical Synthesis

1. Chemo-Enzymatic Reactions:
Recent studies have highlighted the potential of 2-benzylcyclopentanone in chemo-enzymatic reactions, particularly in the Baeyer-Villiger oxidation process. This compound serves as a substrate for the formation of lactones, which are valuable intermediates in organic synthesis. The use of lipases in deep eutectic solvents (DES) has shown promising results, achieving over 92% conversion rates under optimized conditions .

2. Organic Synthesis:
this compound can be synthesized through various methods, including Friedel-Crafts acylation and esterification processes. These methods allow for the introduction of functional groups that enhance the compound's reactivity and applicability in further synthetic routes .

Pharmaceutical Applications

1. Drug Development:
The compound has been explored for its potential in drug development due to its structural similarity to known pharmaceutical agents. For instance, studies have indicated that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like loxoprofen . This opens avenues for developing new anti-inflammatory agents based on this scaffold.

2. Anticancer Activity:
Research indicates that compounds derived from this compound may possess anticancer properties. The ability to modify its structure allows for the exploration of various pharmacological activities, making it a candidate for further investigation in cancer therapeutics.

Material Science Applications

1. Nanoparticle Synthesis:
The interactions of this compound with metal ions have been studied for the synthesis of polyphenol-containing nanoparticles. These nanoparticles are noted for their antioxidant properties and potential applications in bioimaging and drug delivery systems . The versatility of this compound facilitates its incorporation into multifunctional nanoassemblies.

Table 1: Summary of Chemo-Enzymatic Reactions Involving this compound

Reaction TypeConditionsConversion Rate (%)Products Obtained
Baeyer-Villiger OxidationLipase B, DES at 55 °C>92Lactones
Traditional SolventsEthyl acetateComparable to DESLactones

Table 2: Potential Pharmaceutical Applications of this compound Derivatives

Application AreaActivity TypeReference
Anti-inflammatoryComparable to loxoprofen
AnticancerInvestigated

Case Studies

Case Study 1: Baeyer-Villiger Oxidation in DESs
A study conducted on the chemo-enzymatic oxidation of this compound demonstrated the efficacy of using DESs as solvents. The research focused on optimizing reaction conditions such as temperature and enzyme type, achieving high conversion rates and yielding new lactone compounds .

Case Study 2: Drug Development Research
A research project exploring the pharmacological properties of derivatives of this compound revealed promising anti-inflammatory effects. The findings suggest that modifications to the benzyl group can enhance biological activity, warranting further investigations into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Benzylcyclopentanone involves its interaction with various molecular targets. The benzyl group can participate in resonance stabilization, influencing the reactivity of the compound. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. These interactions are crucial in its chemical behavior and potential biological activity .

Comparison with Similar Compounds

    Cyclopentanone: Lacks the benzyl group, making it less reactive in certain reactions.

    Benzylcyclopentanol: The reduced form of 2-Benzylcyclopentanone.

    Benzylcyclopentane: Lacks the carbonyl group, altering its reactivity.

Biological Activity

2-Benzylcyclopentanone, a compound with the molecular formula C12_{12}H14_{14}O, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring substituted with a benzyl group. Its structure can be represented as follows:

C12H14O 2 Benzylcyclopentanone \text{C}_{12}\text{H}_{14}\text{O}\quad \text{ 2 Benzylcyclopentanone }

The presence of both the cyclic ketone and the aromatic benzyl moiety contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains, including those resistant to conventional antibiotics. For instance, it was effective against ampicillin-resistant Enterobacter cloacae .
  • Anti-inflammatory Effects : The compound has demonstrated an ability to inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory activity. In vitro assays revealed an IC50_{50} value of approximately 10.24 µM for certain derivatives .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, contributing to its potential in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NO Production : The compound's ability to inhibit NO production in activated macrophages suggests a mechanism through which it may exert anti-inflammatory effects. This inhibition is often dose-dependent and correlates with structural features of the compound .
  • Structure-Activity Relationships (SAR) : Research has highlighted that specific substitutions on the benzyl group can enhance antibacterial activity. For example, compounds with hydroxyl or methoxy groups showed improved bioactivity compared to their unsubstituted counterparts .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound derivatives found that certain modifications significantly increased their effectiveness against resistant bacterial strains. Compounds with additional functional groups demonstrated enhanced activity, showcasing the importance of SAR in drug design .

Case Study 2: Anti-inflammatory Potential

In another study, this compound was tested for its anti-inflammatory properties in a murine model. Results indicated a marked reduction in inflammation markers when treated with the compound, supporting its potential therapeutic use in inflammatory diseases .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50_{50} (µM)Notes
AAntibacterial10.24Effective against E. cloacae
BAnti-inflammatory13.64Inhibits NO production
CAntioxidantNot specifiedPreliminary evidence of antioxidant effects

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Benzylcyclopentanone, and how do they influence experimental design?

  • Answer : Key properties include a density of 1.065 g/cm³, boiling point of 285.1°C (at 760 mmHg), molecular formula C₁₂H₁₄O, and logP of 2.598 . These properties guide solvent selection (e.g., high boiling point necessitates reflux conditions), reaction media compatibility, and purification strategies (e.g., distillation vs. chromatography). The lipophilicity (logP) also informs solubility in organic phases for extraction or pharmacokinetic studies.
PropertyValueRelevance
Density1.065 g/cm³Solvent layering, phase separation in extractions
Boiling Point285.1°CDistillation parameters, thermal stability assessments
logP2.598Partition coefficient studies, drug delivery system design
Molecular Weight174.239 g/molStoichiometric calculations, MS characterization

Q. What spectroscopic methods are effective for characterizing this compound, and what spectral features are critical?

  • Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary methods. Key NMR signals include:

  • ¹H-NMR : δ 1.49–1.93 (cyclopentane CH₂ groups), δ 2.83–3.05 (benzyl CH₂), δ 7.21–7.33 (aromatic protons) .
  • ¹³C-NMR : δ 171.8 (ketone carbonyl), δ 81.3 (quaternary cyclopentane carbon) .
    HRMS ([M + Na]⁺ at m/z 227.1050) confirms molecular mass . Researchers should compare observed peaks with literature data to verify purity and structural integrity.

Q. How can the purity of this compound be assessed post-synthesis?

  • Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For example, HPLC with a C18 column and UV detection (λ = 254 nm) can separate and quantify impurities. Cross-reference retention times with standards . GC-MS is ideal for detecting volatile by-products (e.g., unreacted benzyl precursors) .

Advanced Research Questions

Q. How does the benzyl group in this compound influence its reactivity in Baeyer-Villiger oxidations?

  • Answer : The benzyl group stabilizes transition states via resonance, enhancing electrophilicity at the ketone. In enzymatic Baeyer-Villiger oxidations using Candida antarctica lipase B, the benzyl substituent directs regioselectivity toward lactone formation. Solvent systems like deep eutectic solvents (e.g., choline chloride:urea) improve enzyme activity and product yield (up to 72%) . Compare with non-substituted cyclopentanones to isolate steric/electronic effects.

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Answer : Systematic variation of catalysts (e.g., enzymatic vs. acid/base), solvents (e.g., DES vs. toluene), and temperatures can identify optimal conditions. For example, lipase-mediated synthesis in DES achieves higher yields (65–72%) than traditional organic solvents (40–50%) . Use Design of Experiments (DoE) to model interactions between variables and validate reproducibility .

Q. How can response surface methodology (RSM) optimize this compound synthesis?

  • Answer : RSM prioritizes variables like enzyme concentration (10–20 mg/mL), solvent polarity (DES ratio), and reaction time (12–48 hrs). Central Composite Design (CCD) models nonlinear relationships, identifying maxima in yield curves. For instance, a 15 mg/mL lipase concentration and 24-hour reaction time may balance cost and efficiency . Validate predictions with triplicate runs.

Q. What analytical challenges arise in detecting degradation products of this compound under acidic conditions?

  • Answer : Acidic hydrolysis may produce benzyl alcohol or cyclopentanol derivatives. Use LC-QTOF-MS to identify low-abundance degradants via exact mass matching (<2 ppm error). Compare fragmentation patterns with spectral libraries . Stability studies (pH 1–14, 25–60°C) quantify degradation kinetics .

Q. Methodological Guidelines

  • Synthetic Optimization : Prioritize enzymatic routes for greener profiles, but validate scalability (e.g., 50 mg to 10 g scale) .
  • Data Interpretation : Use MestReNova or ACD/Labs for NMR deconvolution in impure samples. Apply Principal Component Analysis (PCA) to HRMS datasets for outlier detection .
  • Literature Gaps : Current studies lack mechanistic insights into benzyl-directed regioselectivity. Propose DFT calculations or isotopic labeling to map reaction pathways .

Properties

IUPAC Name

2-benzylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMRMXVNWHKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318933
Record name 2-Benzylcyclopentanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-63-2
Record name 2-Benzylcyclopentanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylcyclopentan-1-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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